Cas no 98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-)

1H-Imidazolium, 1-methyl-3-(2-propenyl)- structure
98806-09-8 structure
Produktname:1H-Imidazolium, 1-methyl-3-(2-propenyl)-
CAS-Nr.:98806-09-8
MF:C7H13N2+
MW:125.192
CID:4377520
PubChem ID:11229455

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Imidazolium, 1-methyl-3-(2-propenyl)-
    • DTXSID6048094
    • DTXCID7028065
    • SCHEMBL173392
    • NS00114808
    • 1-ALLYL-3-METHYLIMIDAZOLIUM
    • 7KXP39NT49
    • 98806-09-8
    • 1-Methyl-3-(2-propen-1-yl)-1H-imidazolium
    • CHEMBL3306823
    • NCGC00248726-01
    • 1H-Imidazolium, 1-methyl-3-(2-propen-1-yl)-
    • 1-allyl-3-methylimidazolium fluoride
    • Inchi: InChI=1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1
    • InChI-Schlüssel: WWVMHGUBIOZASN-UHFFFAOYSA-N

Berechnete Eigenschaften

  • Genaue Masse: 123.092223359g/mol
  • Monoisotopenmasse: 123.092223359g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 101
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 8.8Ų

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic Liquids
Zheng, Yong; Xuan, Xiaopeng; Wang, Jianji; Fan, Maohong, Journal of Physical Chemistry A, 2010, 114(11), 3926-3931

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Water ;  24 h, 313 K
Referenz
Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chain
Fareghi-Alamdari, Reza; Hatefipour, Razieh, Journal of Molecular Liquids, 2017, 225, 793-799

Synthetic Routes 3

Reaktionsbedingungen
1.1 333 K
Referenz
Synthesis and characterization of imidazolium dicyanamide ionic liquids
Zheng, Yong; Lu, Huichao; Tian, Dayong; Zheng, Yongjun, Guangdong Huagong, 2015, 42(17),

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Acetone ;  48 h, rt
Referenz
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
Gonfa, G.; et al, Advanced Materials Research (Durnten-Zurich, 2013, 626, 686-690

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  0 °C; 24 - 48 h, 30 °C
1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ;  24 h, rt
Referenz
Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains
Min, Gwan-Hong; Yim, Taeeun; Lee, Hyun Yeong; Huh, Dal Ho; Lee, Eunjoo; et al, Bulletin of the Korean Chemical Society, 2006, 27(6), 847-852

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Ammonium tetrafluoroborate ;  22 h, 110 °C
Referenz
A general and direct synthesis of imidazolium ionic liquids using orthoesters
Kim, Do Joong; Oh, Kyung Hwan; Park, Jin Kyoon, Green Chemistry, 2014, 16(9), 4098-4101

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ;  12 h, 25 °C
Referenz
Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization
Jian, Zhongbao; Leicht, Hannes; Mecking, Stefan, Macromolecular Rapid Communications, 2016, 37(11), 934-938

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Acetonitrile ;  15 h, rt
Referenz
An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction
Petit, Sylvain; Azzouz, Rabah; Fruit, Corinne; Bischoff, Laurent; Marsais, Francis, Tetrahedron Letters, 2008, 49(22), 3663-3665

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Acetone ;  24 h, rt
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
, China, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ;  0 °C; 1 h, 0 °C → rt
1.2 10 min, 150 °C
Referenz
Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves
Cao, Lei; Kim, Hong Won; Jeong, Yu Jin; Han, Seung Chang; Park, Jin Kyoon, Organic Process Research & Development, 2022, 26(1), 207-214

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquids
Fareghi-Alamdari, Reza; Ghorbani-Zamani, Faezeh; Zekri, Negar, RSC Advances, 2016, 6(31), 26386-26391

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Acetone ;  60 h, rt
Referenz
Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive Distillation
Jongmans, Mark T. G.; Schuur, Boelo; de Haan, Andre B., Industrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810

Synthetic Routes 13

Reaktionsbedingungen
1.1 Solvents: Acetone ;  48 h, rt
Referenz
Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energy
Wei, Jie; Miao, Jialin; Li, Li; Zhang, Yuxin; Gao, Peizhen; et al, Journal of the Taiwan Institute of Chemical Engineers, 2022, 134,

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquids
Alamdari, Reza Fareghi; Zamani, Faezeh Ghorbani; Shekarriz, Marzieh, Oriental Journal of Chemistry, 2015, 31(2), 1127-1132

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Thermophysical properties of ionic liquid with thiocyanate and dicynamide anions
Gonfa, G.; Bustam, M. A.; Murugesan, T.; Man, Z.; Abdul Mutalib, M. I., Key Engineering Materials, 2014, 594, 594-595

Synthetic Routes 16

Reaktionsbedingungen
1.1 Solvents: Methanol ;  3 d, rt
Referenz
Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular Solvents
McCrary, Parker D.; Barber, Patrick S.; Kelley, Steven P.; Rogers, Robin D., Inorganic Chemistry, 2014, 53(9), 4770-4776

Synthetic Routes 17

Reaktionsbedingungen
1.1 Solvents: Acetone ;  24 h
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
, China, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 12 h, reflux
2.1 Solvents: Acetone ;  24 h
Referenz
Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing
, China, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 -
2.1 Solvents: Acetone ;  48 h, rt
Referenz
Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations
Gonfa, G.; et al, Advanced Materials Research (Durnten-Zurich, 2013, 626, 686-690

Synthetic Routes 20

Reaktionsbedingungen
1.1 Solvents: Hexane ;  10 min, -78 °C; -78 °C → rt
Referenz
Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity
Zhao, Dongbin; Fei, Zhaofu; Geldbach, Tilmann J.; Scopelliti, Rosario; Laurenczy, Gabor; et al, Helvetica Chimica Acta, 2005, 88(3), 665-675

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid ;  2 h, rt
Referenz
Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity
Sun, Yachai; Zhu, Jiamei; Huang, Junhua; Xin, Feng; Liu, Jingxia, Polymer Composites, 2017, 38(4), 759-766

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Raw materials

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Preparation Products

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